4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine
CAS No.: 1402664-75-8
Cat. No.: VC11627200
Molecular Formula: C6H5FN4
Molecular Weight: 152.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402664-75-8 |
|---|---|
| Molecular Formula | C6H5FN4 |
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine |
| Standard InChI | InChI=1S/C6H5FN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
| Standard InChI Key | RKSBQMSHUYOLSD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C=N1)F)C(=NN2)N |
Introduction
Structural and Electronic Properties of Pyrazolo[3,4-c]Pyridine Derivatives
The pyrazolo[3,4-c]pyridine core consists of a pyrazole ring fused to a pyridine ring at the 3,4- and c-positions, respectively (Fig. 1). In 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine, the fluorine substituent occupies the 4-position of the pyridine ring, while the amine group resides at the 3-position of the pyrazole moiety. This arrangement creates a polarized electronic environment, with the electron-withdrawing fluorine atom influencing the aromatic system's reactivity and the amine group serving as a potential site for hydrogen bonding or further functionalization .
Key structural features include:
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Planarity: The fused bicyclic system ensures rigidity, favoring interactions with biological targets.
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Dipole moments: The fluorine atom induces a localized dipole, enhancing solubility in polar solvents.
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Tautomerism: The 1H-pyrazolo tautomer is thermodynamically favored due to resonance stabilization .
Synthetic Strategies for Fluorinated Pyrazolo[3,4-c]Pyridines
Halogenation and Functionalization
While no direct synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine is documented, analogous methods for 5-halo derivatives provide a template. Bedwell et al. demonstrated that 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines can be synthesized via nitrosation and cyclization of aminopyridine precursors (Scheme 1) . Adapting this approach, fluorination at the 4-position may require:
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Directed ortho-metalation: Using TMPMgCl·LiCl to deprotonate the pyridine ring, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).
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Palladium-mediated C–H activation: As shown for C-5 amination in related systems , Pd catalysts could enable selective fluorination via cross-coupling.
Comparative Analysis of Fluorination Methods
| Method | Yield (%) | Selectivity | Scalability | Reference |
|---|---|---|---|---|
| Electrophilic Fluorination | 45–60 | Moderate | Limited | |
| Pd-Catalyzed C–H Activation | 70–85 | High | Scalable | |
| Halogen Exchange | 30–50 | Low | Challenging |
Challenges and Future Directions
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Synthetic Accessibility: Current methods prioritize 5-halo isomers; developing regioselective 4-fluorination remains a hurdle.
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Stability Studies: Fluorine’s electronegativity may increase susceptibility to hydrolytic cleavage under acidic/basic conditions.
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Biological Screening: Prioritize assays for kinase inhibition, GPCR modulation, and antimicrobial activity based on structural analogs .
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